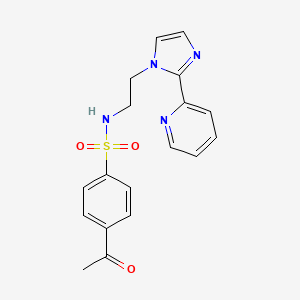
1-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactions
Heterocyclic Derivative Syntheses : Research has explored the catalytic reactions of various yn-1-ones to produce dihydropyridinone and tetrahydropyridinedione derivatives under oxidative carbonylation conditions. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological activity (Bacchi et al., 2005).
Novel Triazine Derivatives : The unexpected formation of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives during an aza-Wittig reaction highlights the versatility of dihydropyridine chemistry in creating complex molecules with potential for drug development (Okawa et al., 1997).
Potential Applications
Anticonvulsant Enaminones : Crystal structure analysis of anticonvulsant enaminones, including dihydropyridine derivatives, demonstrates their significance in drug design for neurological disorders (Kubicki et al., 2000).
Antitubercular Activity : Dihydropyridine derivatives have shown significant activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents against tuberculosis (Iman et al., 2015).
Antioxidant Activity : Research on the antioxidant properties of various pyrrolidine-3-carboxylic acid derivatives underscores the utility of dihydropyridine scaffolds in developing compounds with potential antioxidative benefits (Tumosienė et al., 2019).
properties
IUPAC Name |
1-methyl-2-oxo-N-(1-thiophen-2-ylcyclopentyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18-10-4-6-12(15(18)20)14(19)17-16(8-2-3-9-16)13-7-5-11-21-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYODOMYSOQYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2956052.png)



![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![4-Benzyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2956061.png)
![Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate](/img/structure/B2956062.png)
![N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2956063.png)

![4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone](/img/structure/B2956066.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2956072.png)
![N-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2956074.png)